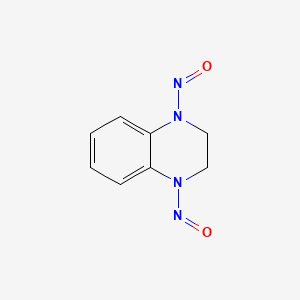

1,4-Dinitroso-2,3-dihydroquinoxaline

Description

1,4-Dinitroso-2,3-dihydroquinoxaline (C₈H₆N₄O₂, MW 206.16) is a bicyclic heteroaromatic compound featuring two nitroso (-NO) groups at the 1- and 4-positions of a partially saturated quinoxaline backbone. Its synthesis typically involves condensation reactions of substituted benzene-1,2-diamines with nitroso-containing reagents under acidic conditions, achieving yields up to 77% . The compound’s redox-active nitroso groups and planar quinoxaline core make it a candidate for applications in bioreductive therapies and coordination chemistry.

Properties

CAS No. |

6335-61-1 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

1,4-dinitroso-2,3-dihydroquinoxaline |

InChI |

InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2 |

InChI Key |

DKNBSVJXLHTVEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1N=O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .

Industrial Production Methods

Industrial production of 1,4-Dinitroso-2,3-dihydroquinoxaline often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives with amino groups.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dinitroso-2,3-dihydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:

DAAO Inhibition: The compound acts as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of d-amino acids in the brain. By inhibiting DAAO, the compound can modulate the levels of d-amino acids, potentially affecting neurological functions.

Antimicrobial Activity: The compound’s nitroso groups can interact with microbial enzymes and proteins, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among quinoxaline derivatives arise from substituent types (e.g., nitroso, ketone, hydroxyl, methyl) and saturation levels (dihydro vs. fully aromatic). Below is a comparative table:

Physicochemical and Spectral Properties

- NMR Data: 1,4-Dinitroso-2,3-dihydroquinoxaline: Distinct NH proton signals (δ ~11.90 ppm in DMSO-d₆) and aromatic protons (δ ~7.10 ppm) . 1,4-Dihydroxyquinoxaline-2,3-dione: Downfield-shifted hydroxyl protons (δ ~11.90 ppm) and planar quinoxaline ring confirmed by C=O bond lengths (1.226 Å) .

- IR Spectra :

- Nitroso derivatives show characteristic N=O stretches at ~1500 cm⁻¹, while ketones exhibit C=O stretches at ~1669 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.